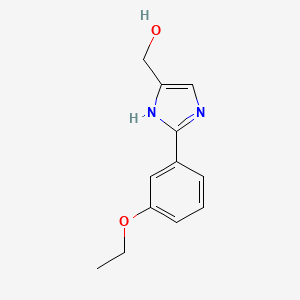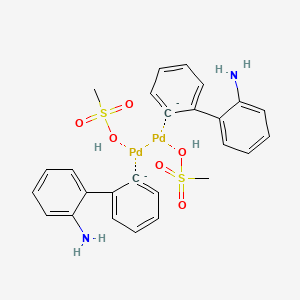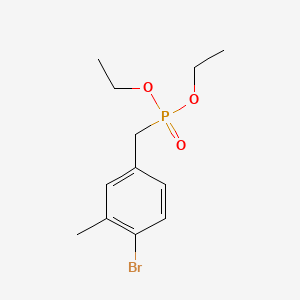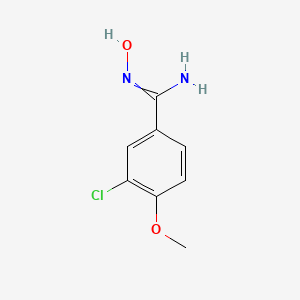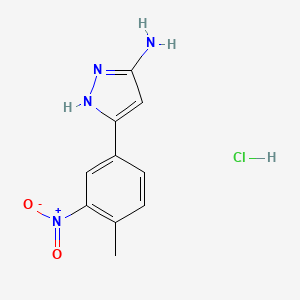
3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Hydrochloride: (MFCD32876542) is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with amino and nitrophenyl groups, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Hydrochloride typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions: 3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses.
類似化合物との比較
- 3-Amino-5-(4-chloro-3-nitrophenyl)pyrazole Hydrochloride
- 3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Sulfate
- 3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Nitrate
Comparison: Compared to its analogs, 3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Hydrochloride exhibits unique reactivity due to the presence of the methyl and nitro groups. These substituents influence the compound’s electronic properties, making it more reactive in certain chemical reactions. Additionally, the hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
特性
分子式 |
C10H11ClN4O2 |
|---|---|
分子量 |
254.67 g/mol |
IUPAC名 |
5-(4-methyl-3-nitrophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10N4O2.ClH/c1-6-2-3-7(4-9(6)14(15)16)8-5-10(11)13-12-8;/h2-5H,1H3,(H3,11,12,13);1H |
InChIキー |
BIMUFIYCKVYEBO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2)N)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


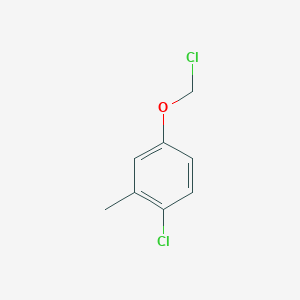
![(2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid](/img/structure/B13701657.png)

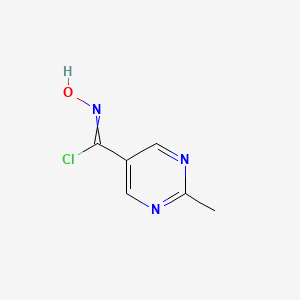
![[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13701670.png)
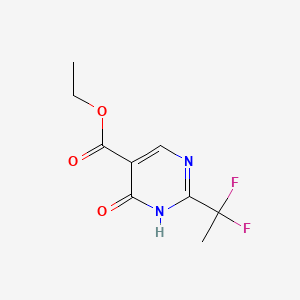

![3-(Dibenzo[b,d]furan-2-yl)azetidine](/img/structure/B13701695.png)
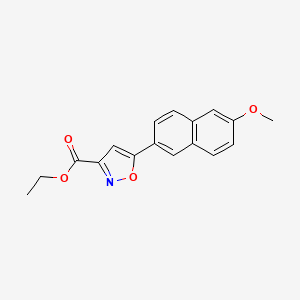
![N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine](/img/structure/B13701703.png)
